

# Envonalkib (TQ-B3139): A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Envonalkib |           |
| Cat. No.:            | B10827855  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the chemical and pharmacological characteristics of **Envonalkib** (TQ-B3139), a potent and selective second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI).

## **Core Chemical Structure and Properties**

**Envonalkib** is a synthetic organic small molecule designed to target specific genetic alterations in non-small cell lung cancer (NSCLC).[1] Its chemical identity is well-defined and characterized by the following descriptors.



| Identifier        | Value                                                                                                                                    |  |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-<br>[4-methoxy-6-[(2S)-2-methylpiperazin-1-<br>yl]pyridin-3-yl]pyridin-2-amine[2][3][4] |  |
| Synonyms          | TQ-B3139, CT-711, NHU-101[3][5]                                                                                                          |  |
| CAS Number        | 1621519-26-3 (free base)[3][4]                                                                                                           |  |
| Molecular Formula | C24H26Cl2FN5O2[2][3][4]                                                                                                                  |  |
| Molecular Weight  | 506.40 g/mol [3][4]                                                                                                                      |  |
| Canonical SMILES  | C[C@H]1CNCCN1C2=NC=C(C(=C2)OC)C3=C<br>C(=C(N=C3)N)OINVALID-LINK<br>C4=C(C=CC(=C4Cl)F)Cl[2]                                               |  |
| InChI Key         | BVGDAZBTIVRTGO-UONOGXRCSA-N[2][3]                                                                                                        |  |

# Potency and Efficacy: In Vitro and Clinical Data

**Envonalkib** demonstrates high potency against wild-type ALK and various resistance mutations. Its clinical efficacy has been established in trials comparing it to first-generation inhibitors like crizotinib.

Table 1: In Vitro Inhibitory Activity

| Target        | IC50 (nM)  |
|---------------|------------|
| Wild-type ALK | 1.96[3][5] |
| ALK L1196M    | 35.1[5]    |
| ALK G1269S    | 61.3[5]    |

Table 2: Phase III Clinical Trial Efficacy (vs. Crizotinib in treatment-naive ALK+ NSCLC)



| Endpoint                                     | Envonalkib         | Crizotinib         | Hazard Ratio (HR)    |
|----------------------------------------------|--------------------|--------------------|----------------------|
| Median Progression-<br>Free Survival (PFS)   | 24.87 months[3][6] | 11.60 months[3][6] | 0.47 (p < 0.0001)[6] |
| Confirmed Objective Response Rate (ORR)      | 81.68%[3]          | 70.68%[3]          | N/A                  |
| CNS Objective<br>Response Rate (CNS-<br>ORR) | 78.95%[6]          | 23.81%[6]          | N/A                  |

## **Mechanism of Action: Signaling Pathway Inhibition**

**Envonalkib** functions as a selective ATP-competitive inhibitor of ALK and ROS1 tyrosine kinases.[3] By binding to the ATP-binding pocket of these kinases, it effectively blocks their autophosphorylation. This action halts the downstream signaling cascades, primarily the PI3K/AKT and RAS/ERK pathways, which are critical for the proliferation and survival of tumor cells driven by ALK or ROS1 genetic rearrangements.[3] The potent central nervous system (CNS) penetration of **Envonalkib** allows it to effectively target both systemic tumors and brain metastases.[3]





Click to download full resolution via product page

Envonalkib inhibits ALK, blocking PI3K/AKT and RAS/ERK pathways.



## **Experimental Protocols**

The synthesis of **Envonalkib** is a multi-step process involving key chemical reactions.[6] The generalized workflow begins with a Mitsunobu coupling, followed by reduction, bromination, Miyaura borylation, and a final Suzuki-Miyaura cross-coupling, concluding with a deprotection step to yield the final compound.[6]





Click to download full resolution via product page

Generalized synthetic workflow for **Envonalkib**.

## Foundational & Exploratory





A critical final stage in the synthesis involves the removal of a tert-butoxycarbonyl (Boc) protecting group.[6]

- Reactant Preparation: A solution of (S)-tert-butyl 4-(6'-amino-5'-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)-4-methoxy-[3,3'-bipyridin]-6-yl)-3-methylpiperazine-1-carboxylate (0.11 mmol) is prepared in dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) (10 mL).[6]
- Deprotection Reaction: Trifluoroacetic acid (1 mL) is added to the stirred solution, and the mixture is maintained for 1 hour to facilitate the cleavage of the Boc group.[6]
- Workup and Neutralization: Following the reaction, concentrated sodium hydroxide (NaOH) is added to adjust the pH to >13.[6]
- Extraction: The product is extracted from the aqueous phase using CH<sub>2</sub>Cl<sub>2</sub>.[6]
- Purification: The combined organic extracts are dried over anhydrous sodium sulphate, filtered, and concentrated. The final purification is achieved via silica gel column chromatography (using a mobile phase of CH<sub>2</sub>Cl<sub>2</sub>:methanol = 8:1) to yield the pure Envonalkib product.[6]

For oral administration in animal models, **Envonalkib** can be formulated as follows:

- DMSO/PEG300/Tween80/ddH<sub>2</sub>O Formulation: A stock solution of 100 mg/mL in fresh DMSO is prepared. For a 1 mL working solution, 50 μL of the DMSO stock is added to 400 μL of PEG300 and mixed. Subsequently, 50 μL of Tween80 is added and mixed, followed by the addition of 500 μL of ddH<sub>2</sub>O. The solution should be used immediately.[5]
- Corn Oil Formulation: A stock solution of 16 mg/mL in DMSO is prepared. For a 1 mL working solution, 50 μL of the clear DMSO stock is added to 950 μL of corn oil and mixed thoroughly. This suspension should be used immediately.[5]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. envonalkib | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 2. PubChemLite Envonalkib (C24H26Cl2FN5O2) [pubchemlite.lcsb.uni.lu]
- 3. medkoo.com [medkoo.com]
- 4. Envonalkib | C24H26Cl2FN5O2 | CID 76899983 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- To cite this document: BenchChem. [Envonalkib (TQ-B3139): A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827855#what-is-the-chemical-structure-of-envonalkib-tq-b3139]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com